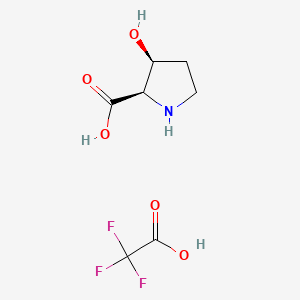

cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H10F3NO5 and its molecular weight is 245.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Cis-3-hydroxypyrrolidine-2-carboxylic acid, in its trifluoroacetic acid form, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- IUPAC Name : rel-(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid with trifluoroacetic acid

- CAS Number : 1788041-58-6

- Molecular Formula : C7H10F3NO5

- Molecular Weight : 245.16 g/mol

Biological Activity Overview

The biological activity of cis-3-hydroxypyrrolidine-2-carboxylic acid is primarily attributed to its interaction with various biological targets, including voltage-gated calcium channels (VGCCs) and metalloproteases.

- Calcium Channel Modulation :

- Inhibition of Metalloproteases :

Pharmacological Applications

The pharmacological applications of cis-3-hydroxypyrrolidine-2-carboxylic acid are diverse:

- Pain Management : Due to its action on VGCCs, it may be useful in treating neuropathic pain and other pain syndromes.

- Cancer Therapy : The ability to inhibit metalloproteases suggests potential applications in cancer treatment, where these enzymes often facilitate tumor progression and metastasis.

- Neuroprotective Effects : Its modulation of calcium channels could provide neuroprotective benefits in conditions like ischemia or neurodegenerative diseases.

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

Wissenschaftliche Forschungsanwendungen

Overview

Cis-3-hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural properties allow it to serve as a versatile building block in drug development and therapeutic applications.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects in various diseases due to its ability to interact with biological targets effectively.

Case Studies and Findings:

- Cytostatic and Cerebroprotective Effects : Research indicates that derivatives of pyrrolidine compounds can be utilized in treating conditions associated with myocardial ischemia, congestive heart failure, and other cardiovascular diseases. These compounds exhibit cytostatic properties which may help inhibit cancer cell proliferation .

- Inhibition of Zinc Hydrolase Activity : The compound has shown promise in inhibiting zinc hydrolase activity, which is crucial in managing diseases such as atherosclerosis and diabetic complications .

Neuropharmacology

The compound's structural characteristics make it an attractive candidate for developing drugs targeting the central nervous system.

Research Insights:

- Recent studies have indicated that modifications to pyrrolidine scaffolds can enhance selectivity for dopamine receptors, which is vital for treating neurological disorders such as schizophrenia and Parkinson's disease .

Drug Development

This compound serves as a critical intermediate in synthesizing more complex pharmacologically active compounds.

Applications in Synthesis:

- It is frequently employed as a building block in the synthesis of novel drug candidates, particularly those aimed at improving blood-brain barrier permeability .

Data Table: Stock Solution Preparation

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 4.0791 mL | 20.3957 mL | 40.7914 mL |

| 5 mM | 0.8158 mL | 4.0791 mL | 8.1583 mL |

| 10 mM | 0.4079 mL | 2.0396 mL | 4.0791 mL |

Eigenschaften

IUPAC Name |

3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFWVYBLNMYLMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.